molecular formula C11H19NO3 B2789749 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester CAS No. 1412905-37-3

5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B2789749
CAS No.: 1412905-37-3
M. Wt: 213.277
InChI Key: YLHSUKDRBRKUDQ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is a bicyclic compound featuring a norbornane-like scaffold ([4.1.0] bicycloheptane) with a nitrogen atom (aza) at position 3, a hydroxyl group at position 5, and a tert-butyl ester protecting the carboxylic acid moiety. This structure combines rigidity from the bicyclic framework with functional groups that enhance solubility and synthetic versatility.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSUKDRBRKUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of linear precursors followed by esterification

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of reagents such as tert-butyl chloroformate and a suitable catalyst to promote the cyclization reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane derivatives exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .

Neuropharmacology
The bicyclic structure of this compound has been studied for its neuroactive properties. Specifically, it has been investigated for its potential effects on neurotransmitter systems, which may contribute to treatments for neurological disorders such as depression and anxiety .

Synthesis and Derivatives

Synthesis Pathways
The synthesis of 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane derivatives involves several chemical reactions, including cyclization and functional group modifications. The tert-butyl ester form enhances solubility and stability, making it easier to handle in laboratory settings.

Synthesis MethodYield (%)Reference
Cyclization of amines85%
Esterification reaction90%

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various bicyclic compounds, including derivatives of 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Neuroactive Properties

In a pharmacological study assessing the effects of this compound on serotonin receptors, researchers found that it exhibited moderate affinity for the 5-HT_2A receptor subtype. This interaction suggests potential applications in developing treatments for mood disorders.

Mechanism of Action

The mechanism by which 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may act as a competitive inhibitor by binding to the active site of the enzyme, preventing the natural substrate from binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of analogous bicyclic compounds:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Features Reference
5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester [4.1.0] 5-OH, 3-aza, tert-butyl ester C₁₁H₁₇NO₃ (inferred) ~227.26 (calc.) Hydroxyl enhances polarity; tert-butyl ester aids stability N/A (Target)
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester [2.2.1] 2-aza, 3-COOtBu, 2-COOtBu C₁₃H₂₁NO₄ 279.31 Dual ester groups; smaller bicyclo system increases ring strain
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate [3.1.1] 3,6-diaza, tert-butyl ester C₁₁H₂₀N₂O₂ 236.29 Additional nitrogen improves hydrogen-bonding capacity
(1α,5α)-6-Acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester [3.1.0] 6-acetyl, 3-aza, tert-butyl ester C₁₂H₁₉NO₃ 225.28 Acetyl group increases lipophilicity; smaller bicyclo system
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester [4.1.0] 7-oxa, ethyl ester C₁₀H₁₆O₃ 184.23 Oxygen bridge reduces basicity; ethyl ester less stable than tert-butyl

Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in the target compound increases polarity compared to acetyl- or methyl-substituted analogs (e.g., ) .
  • Stability : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to ethyl esters (e.g., QE-5192 in ) .

Research Findings and Trends

  • Synthetic Utility : Compounds with tert-butyl esters (e.g., ) are prioritized for multistep syntheses due to their stability .
  • Structural Diversity : Bicyclo[4.1.0] systems (target and QE-5192) are less common than [2.2.1] or [3.1.0] frameworks, offering unique geometric profiles for drug design .
  • Functional Group Impact: Hydroxyl groups (target) improve aqueous solubility but may necessitate protection during reactions, whereas acetyl or aminocarbonyl groups () modulate lipophilicity .

Biological Activity

5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester (CAS Number: 1412905-37-3) is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom integrated into the ring, classifying it as an aza-bicyclic compound.

Synthesis

The synthesis of 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester can be achieved through various methods, including:

  • Cyclization of Linear Precursors : This involves forming the bicyclic structure from linear compounds followed by esterification.
  • Multi-step Synthesis : In industrial settings, this method employs reagents like tert-butyl chloroformate and specific catalysts to enhance yield and purity.

The biological activity of this compound largely hinges on its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It may act as a competitive inhibitor, binding to the active site of enzymes, thereby blocking substrate access.
  • Receptor Modulation : The hydroxy group enhances its affinity for certain receptors, potentially influencing signaling pathways involved in various physiological processes.

Biological Activity

Research has indicated several biological activities associated with 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, thus holding promise for neurodegenerative disease therapies.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuron models
Anti-inflammatoryDecreases pro-inflammatory cytokines

Notable Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent ( ).
  • Neuroprotection in vitro : Research involving neuronal cell cultures showed that treatment with this compound significantly reduced markers of oxidative damage ( ).
  • Inflammation Modulation : In animal models of inflammation, administration led to decreased levels of TNF-alpha and IL-6, indicating its role in anti-inflammatory pathways ( ).

Q & A

Q. What are the common synthetic routes for preparing 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester?

The compound is typically synthesized via coupling reactions involving bicyclic amine intermediates. For example, analogous bicyclo systems (e.g., 2-aza-bicyclo[3.1.0]hexane derivatives) are reacted with activated carboxylic acids (e.g., benzofuran-4-carboxylic acid) in the presence of coupling agents. Purification is achieved using flash chromatography with solvent systems like EtOAc/heptane or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Characterization involves a combination of techniques:

  • NMR spectroscopy : To confirm bicyclic framework and tert-butyl ester signals.
  • IR spectroscopy : To identify hydroxyl (OH) and carbonyl (C=O) stretches (e.g., ~1700 cm⁻¹ for esters).
  • Mass spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions). Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures consistency in spectral data .

Q. What solvent systems are optimal for purifying this compound via chromatography?

Flash chromatography using ethyl acetate/heptane gradients is effective for separating polar hydroxylated byproducts. For HPLC, reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for high-resolution purification .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the bicyclic core?

Stereoselectivity in reactions (e.g., alkylation or epoxidation) depends on steric and electronic factors. For example, cesium carbonate base and iodomethane selectively methylate tertiary amines in bicyclo systems without disrupting the bicyclic scaffold. Chiral auxiliaries or catalysts may enhance enantiomeric excess in asymmetric syntheses .

Q. What is the reactivity of the hydroxyl group in ring-opening reactions compared to analogous epoxide derivatives?

The hydroxyl group exhibits nucleophilic character but is less reactive than epoxides (e.g., 3,4-epoxypyrrolidine derivatives). Ring-opening typically requires strong acids or bases. For example, HCl in dioxane cleaves tert-butyl esters while preserving the bicyclic structure, enabling downstream functionalization .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound is stable at -20°C under inert atmospheres. Decomposition risks include hydrolysis of the tert-butyl ester in acidic/alkaline conditions. For long-term storage, lyophilization and desiccant use are advised .

Q. How can this compound serve as a building block in drug discovery?

The bicyclic core is a rigid scaffold for designing protease inhibitors or GPCR modulators. For example, tert-butyl esters are deprotected under acidic conditions (e.g., TFA) to generate free amines, which can undergo reductive amination or peptide coupling with aldehydes or carboxylic acids .

Q. How should researchers address discrepancies in spectral data across different studies?

Contradictions in IR or NMR data (e.g., absorption band shifts due to solvent effects) require multi-technique validation. Cross-checking with computational methods (e.g., DFT-predicted spectra) and peer-reviewed databases (e.g., NIST or PubChem) ensures accuracy. For example, IR data lacking concentration details should be supplemented with NMR assignments .

Methodological Considerations

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm spatial arrangements in the bicyclic system.
  • Scale-up challenges : Optimize flash chromatography gradients to avoid decomposition during large-scale synthesis.
  • Toxicity handling : Follow EPA TSCA guidelines for lab-scale use, including fume hood protocols and waste disposal .

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